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molecular formula C11H13N B8427499 7-amino-6,7-dihydro [5H] benzocycloheptene

7-amino-6,7-dihydro [5H] benzocycloheptene

Cat. No. B8427499
M. Wt: 159.23 g/mol
InChI Key: UIJUEIRTWJCHCS-UHFFFAOYSA-N
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Patent
US04148919

Procedure details

12 ml of 18N sulfuric acid were added to a refluxing mixture of 5.6 g of the product of Step C and 60 ml of dioxane and the mixture was refluxed for 2 hours and then was cooled to 20° C. The mixture was poured into 300 ml of water and the neutral fraction was extracted with ether. The aqueous phase was made alkaline with sodium hydroxide addition and was extracted with ethyl acetate. The ethyl acetate extracts were washed with aqueous sodium chloride solution, dried, filtered and evaporated to dryness to obtain 5 g of raw product. The latter was chromatographed over silica gel and was eluted with an 8-2-1 ethyl acetate-benzene-triethylamine mixture to obtain 3 g of 7-amino-6,7-dihydro [5H] benzocycloheptene in the form of a brown oil.
Quantity
12 mL
Type
reactant
Reaction Step One
Name
product
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O[CH:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH2:11][CH2:10][CH:9]([NH2:18])[CH2:8]1.O1CCOCC1>O>[NH2:18][CH:9]1[CH:8]=[CH:7][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
product
Quantity
5.6 g
Type
reactant
Smiles
OC1CC(CCC2=C1C=CC=C2)N
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the neutral fraction was extracted with ether
ADDITION
Type
ADDITION
Details
with sodium hydroxide addition
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate extracts were washed with aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 5 g of raw product
CUSTOM
Type
CUSTOM
Details
The latter was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with an 8-2-1 ethyl acetate-benzene-triethylamine mixture

Outcomes

Product
Name
Type
product
Smiles
NC1CCC2=C(C=C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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